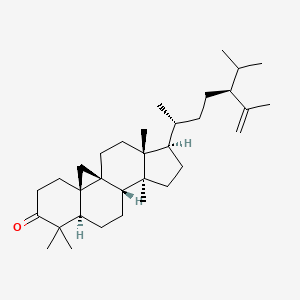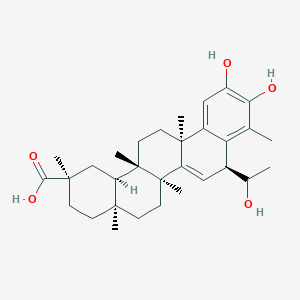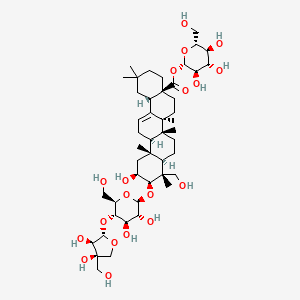![molecular formula C10H20Cl3NO5 B1261961 D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galamustine is a galactose mustard compound, an alkylating agent, with antineoplastic activity.
Applications De Recherche Scientifique
Chemical Characterization and Antitumor Activity
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride, has been synthesized and characterized, showing a composition of beta-anomer chair conformation, alpha-anomer chair conformation, and equilibrating boat conformations or furanose forms. This compound demonstrated significant antitumor activity against murine P388 leukemia, surpassing the efficacy of nitrogen mustard, with reduced bone marrow toxicity in both mice and human bone marrow CFU-GM compared to other agents (Schein et al., 1989).
Synthesis and Chromatographic Properties
The compound and its derivatives, including various methyl ethers, have been synthesized for use in methylation-fragmentation studies on polysaccharides. These derivatives are distinguishable by their mobilities on paper chromatograms and an amino acid analyzer, highlighting their potential in analytical chemistry (Gorin, 1971).
Derivatives Synthesis
Multiple studies focus on the synthesis of derivatives of D-galactopyranose, including 4,6-di-O-methyl-D-glucosamine hydrochloride and various amino-substituted hexo- and heptopyranoses. These synthetic processes, involving different reagents and reaction conditions, contribute to the exploration of new pharmaceutical and biochemical applications (Jeanloz & Stoffyn, 1954); (Streicher & Wünsch, 2003).
Spectroscopy and Structural Analysis
Various derivatives of D-galactopyranose have been characterized using NMR spectroscopy, offering insights into their structures and potential interactions in biological systems. These studies help in understanding the molecular details that are essential for the design of new compounds with desired properties (Coxon & Reynolds, 1980).
Lectin-Carbohydrate Interactions
Research on galactosyl-imine and -amine derivatives of D-galactopyranose has provided insights into the interactions of carbohydrates with amino acids, mimicking lectin-carbohydrate and glycosidase substrate interactions. Such studies are vital for understanding biological recognition processes and could lead to the development of novel therapeutics (Ahuja et al., 2007).
Propriétés
Nom du produit |
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI) |
|---|---|
Formule moléculaire |
C10H20Cl3NO5 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H |
Clé InChI |
YPEQSOJVCFFDKJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
SMILES canonique |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




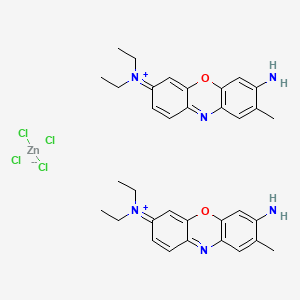


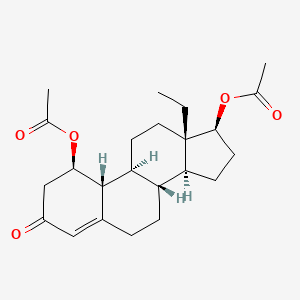
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)
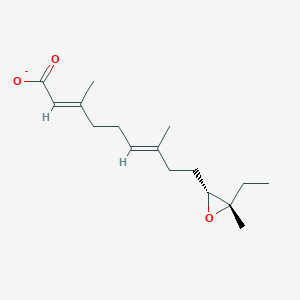
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)

